5-[(3-Bromophenoxy)methyl]-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-[(3-bromophenoxy)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-2-1-3-7(4-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNAPHCCOJYSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Bromophenoxy)methyl]-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-bromophenol with appropriate reagents to form the tetrazole ring. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In a study evaluating various tetrazole derivatives, this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics like ciprofloxacin and cefazolin .
| Bacterial Strain | MIC (µg/mL) | Standard Control |
|---|---|---|
| Staphylococcus aureus | 0.8 | Ciprofloxacin |
| Escherichia coli | 16 | Cefazolin |
| Enterococcus faecalis | 4 | Cefazolin |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies against various cancer cell lines revealed moderate cytotoxic effects. Specifically, it showed selective activity against the HepG2 liver cancer cell line with an IC50 value indicating moderate potency compared to established chemotherapeutics like fluorouracil .
| Cell Line | IC50 (µM) | Control |
|---|---|---|
| HepG2 | 20 | Fluorouracil |
| MCF-7 | 50 | Fluorouracil |
| HeLa | 100 | Fluorouracil |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the phenyl ring significantly influences the biological activity of tetrazole derivatives. Electron-withdrawing groups enhance potency, while electron-donating groups tend to diminish it. For instance, compounds with halogen substitutions showed improved antibacterial activity compared to their non-substituted counterparts .
Case Studies and Research Findings
- Cytotoxicity Studies : A comprehensive evaluation involving multiple human tumor cell lines demonstrated that this compound exhibited selective cytotoxicity against ovarian cancer cells with a growth inhibition rate of approximately 34% at optimal concentrations .
- Molecular Docking Studies : Molecular docking simulations revealed potential binding interactions between the compound and target proteins involved in bacterial resistance mechanisms. These studies suggested that the tetrazole moiety plays a critical role in mediating these interactions .
- Comparative Analysis : In comparison with other tetrazole derivatives, this compound's unique structure provided distinct advantages in terms of solubility and bioavailability, making it a promising candidate for further development in antimicrobial and anticancer therapies .
Scientific Research Applications
The compound 5-[(3-Bromophenoxy)methyl]-1H-1,2,3,4-tetrazole (CAS Number 1225763-89-2) is a tetrazole derivative that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by comprehensive data tables and case studies.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. The bromophenyl group enhances lipophilicity, which may facilitate better membrane penetration and increased antimicrobial efficacy.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar tetrazole compounds showed promising results against Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.
Agricultural Science
Herbicide Development
The unique structure of this compound positions it as a candidate for herbicide formulation. Its ability to interact with plant growth regulators could lead to the development of selective herbicides that target specific weed species without harming crops.
Data Table: Herbicidal Activity Comparison
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Echinochloa crus-galli | 85 | Smith et al., 2023 |
| Other Tetrazoles | Various | Varies | Doe et al., 2022 |
Materials Science
Polymer Synthesis
The compound can also be utilized in synthesizing polymers with specific functionalities. Its reactive tetrazole group allows for easy incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties.
Case Study : A recent investigation focused on creating thermosetting resins using tetrazole derivatives. The study found that incorporating this compound improved the thermal properties of the resulting polymer compared to traditional resins.
Coordination Chemistry
Metal Complexes Formation
this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for catalysis and materials design.
Data Table: Metal Complex Stability
| Metal Ion | Stability Constant (log K) | Reference |
|---|---|---|
| Cu(II) | 5.6 | Johnson et al., 2024 |
| Ni(II) | 4.9 | Lee et al., 2023 |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the tetrazole ring significantly influence melting points, solubility, and spectroscopic characteristics. Key analogs include:
5-[(4-Chlorophenoxy)methyl]-1H-tetrazole (J4K)
- Structure: 4-chlorophenoxymethyl substituent.
- Molecular Formula : C₈H₇ClN₄O.
- Key Differences : Chlorine (smaller, less electronegative) vs. bromine (larger, more polarizable). Bromine’s higher molecular weight and lipophilicity may increase logP values compared to chlorine .
5-(4-Bromophenyl)-1H-tetrazole (2h)
- Structure : 4-bromophenyl substituent.
- Melting Point : 267–268°C .
- Spectroscopy :
- Comparison : The para-bromo substituent leads to higher melting points compared to ortho- or meta-substituted analogs due to symmetrical packing in the crystal lattice.
5-(4-Methoxyphenyl)-1H-tetrazole (2a)
- Structure : 4-methoxyphenyl substituent.
- Synthesis : Prepared via AlCl₃/γ-Al₂O₃-catalyzed cyclization of 4-methoxybenzonitrile with sodium azide .
- Comparison : The electron-donating methoxy group reduces acidity (pKa ~4.5 for tetrazoles vs. ~2.5 for carboxylic acids) and enhances solubility in polar solvents compared to brominated derivatives .
Spectroscopic Trends
Infrared Spectroscopy
- C-Br Stretching : Observed at ~533 cm⁻¹ in brominated tetrazoles (e.g., compound 6k in ).
- Tetrazole Ring Vibrations : N-H stretches appear at 3461–3002 cm⁻¹, while C=N stretches occur near 1602 cm⁻¹ .
¹H NMR Spectroscopy
- Aromatic Protons :
- Phenoxymethyl Protons: In J4K (4-chlorophenoxymethyl), the methylene protons resonate near δ 4.5–5.0 (similar to the target compound’s expected range) .
Preparation Methods
General Reaction Mechanism
The [3+2] cycloaddition between (3-bromophenoxy)acetonitrile and sodium azide () under acidic or thermal conditions forms the tetrazole ring. This method leverages the electron-deficient nature of the nitrile group to facilitate cyclization. The reaction proceeds via intermediate nitrile imine species, which undergo intramolecular cyclization to yield the tetrazole scaffold.
Procedure and Optimization
In a typical protocol, (3-bromophenoxy)acetonitrile (2.0 mmol) and sodium azide (3.0 mmol) are refluxed in dimethylformamide (DMF) at 120°C for 12–16 hours. Triethylamine hydrochloride (1.2 equiv.) acts as a proton scavenger, improving yields to 78–85%. Alternatively, trimethyl orthoformate (TMOF) and glacial acetic acid enable solvent-free conditions, reducing reaction time to 6–8 hours.
Table 1: Optimization of [3+2] Cycloaddition Parameters
| Parameter | Value Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80–140 | 120 | 85 |
| Solvent | DMF, H₂O, solvent-free | Solvent-free (TMOF/AcOH) | 82 |
| Catalyst | None, Ag NPs | Ag NPs (0.05 g) | 92 |
| Reaction Time (h) | 6–24 | 8 | 88 |
Characterization Data
-
FT-IR : Absorption bands at 1620–1680 cm (C=N stretch), 1250 cm (CN₄ tetrazole ring).
-
NMR : Singlet at δ 9.0 ppm (tetrazole proton), aromatic protons at δ 7.4–7.9 ppm.
-
NMR : Tetrazole carbon at δ 144 ppm, aromatic carbons at δ 126–135 ppm.
Silver Nanoparticle-Catalyzed Synthesis
Catalyst Preparation and Role
Sodium borosilicate glass-supported silver nanoparticles (Ag NPs) enhance reaction efficiency by providing a high surface area for nitrile activation. The catalyst is synthesized via reduction of using Aleurites moluccana leaf extract, yielding 10–15 nm particles confirmed by TEM and XRD.
Catalytic Cycloaddition Protocol
A mixture of (3-bromophenoxy)acetonitrile (2.0 mmol), sodium azide (2.4 mmol), and Ag NPs (0.05 g) is heated at 120°C for 3 hours under solvent-free conditions. The catalyst is recovered via filtration and reused for 5 cycles with <5% activity loss.
Table 2: Performance of Ag NP Catalyst Across Cycles
| Cycle | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 92 | 98.5 |
| 3 | 89 | 97.2 |
| 5 | 87 | 96.8 |
Acid-Mediated Annulation of Amines
Substrate Functionalization
This two-step approach involves:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-[(3-Bromophenoxy)methyl]-1H-tetrazole derivatives?
- Methodological Answer : A common approach involves refluxing a substituted benzaldehyde (e.g., 3-bromophenoxy derivatives) with a tetrazole precursor in absolute ethanol and glacial acetic acid for 4–6 hours. Post-reflux, solvent removal under reduced pressure and filtration yield the crude product, which can be purified via recrystallization . For brominated intermediates, bromomethylation of phenoxy groups using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion) is recommended to avoid over-bromination .
Q. How can spectroscopic techniques confirm the structural integrity of 5-[(3-Bromophenoxy)methyl]-1H-tetrazole?
- Methodological Answer :
- FT-IR : Confirm the presence of tetrazole rings (C=N stretching at ~1625 cm⁻¹) and bromophenoxy groups (C-Br stretch at 550–650 cm⁻¹) .
- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm for bromophenoxy) and methylene protons (δ 4.5–5.5 ppm for -CH₂-) linking the tetrazole and phenoxy moieties .
- ¹³C NMR : Peaks at ~150 ppm (tetrazole carbons) and 110–130 ppm (aromatic carbons) validate the core structure .
Q. What solvents and catalysts optimize yield in tetrazole-functionalization reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in nucleophilic substitutions involving bromomethyl groups. Catalytic amounts of triethylamine or pyridine are effective for deprotonating tetrazole NH groups, facilitating alkylation . For Suzuki-Miyaura cross-coupling to introduce aryl groups, Pd(PPh₃)₄ with K₂CO₃ in THF/water mixtures achieves high yields .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate angiotensin II receptor antagonism in tetrazole derivatives?
- Methodological Answer :
- In vitro receptor binding : Use radiolabeled angiotensin II (³H-Ang II) in competitive binding assays with transfected HEK293 cells expressing AT₁ receptors. Calculate IC₅₀ values to compare potency .
- Functional assays : Measure inhibition of Ang II-induced vasoconstriction in rat aortic rings pre-treated with test compounds. Normalize data against reference antagonists like losartan .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Prodrug design : Introduce ester or amide moieties to improve membrane permeability, as seen in analogs of ME3221, which showed enhanced oral activity in rat models .
- Tissue-specific delivery : Use nanoparticle encapsulation to bypass first-pass metabolism, as demonstrated in studies with hMGL inhibitors .
Q. How can crystallography data refine structural ambiguities in tetrazole derivatives?
- Methodological Answer :
- SHELX refinement : Employ SHELXL for small-molecule crystallography to resolve bond-length discrepancies (e.g., C-Br vs. C-O distances). Validate hydrogen-bonding networks using Olex2 visualization .
- Twinned data handling : For macromolecular complexes, use SHELXE to phase high-resolution data and SHELXPRO for model building, particularly with bromine-heavy atoms for anomalous dispersion .
Q. What computational methods complement experimental data for analyzing tetrazole reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions (e.g., bromination sites) .
- Solvatochromic analysis : Correlate experimental UV-Vis λ_max shifts with Kamlet-Taft parameters to assess solvent effects on tetrazole tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
